molecular formula C25H17Cl2NO5 B3937002 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B3937002
M. Wt: 482.3 g/mol
InChI Key: BGULURCJQJXOKN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in multiple chemical reactions and interactions due to the presence of various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate likely involves multiple steps, including the formation of the isoindole core, the introduction of the dichlorophenyl group, and the attachment of the 4-methylphenyl-1-oxopropan-2-yl moiety. Typical reaction conditions might include:

    Reagents: Starting materials such as 4-methylbenzaldehyde, 2,3-dichlorobenzene, and phthalic anhydride.

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Continuous flow reactors: To improve reaction efficiency and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, including drug development for various diseases.

Industry

In industry, it might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate would depend on its specific application. For example:

    Biological activity: It might interact with specific enzymes or receptors, modulating their activity.

    Chemical reactivity: It could act as a nucleophile or electrophile in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-difluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

The uniqueness of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate lies in its specific substitution pattern and the presence of both dichlorophenyl and isoindole moieties, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO5/c1-13-6-8-15(9-7-13)22(29)14(2)33-25(32)16-10-11-17-18(12-16)24(31)28(23(17)30)20-5-3-4-19(26)21(20)27/h3-12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGULURCJQJXOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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